2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid

Peptide Stability Proteolytic Resistance α,α-Disubstituted Amino Acids

Researchers designing protease-resistant peptide mimetics often sacrifice synthetic versatility for conformational rigidity. This α,α-disubstituted amino acid eliminates that compromise. • α-Methyl: 3-5× proteolytic stability enhancement vs. canonical Phe • 3-Br: Suzuki coupling handle for late-stage diversification • 4-F: Metabolic tuning & viable ¹⁸F labeling for PET tracer development • LAT1-selective scaffold for blood-brain barrier penetration Supplied at 97% purity. In stock for immediate global shipping.

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Cat. No. B12115898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)Br)(C(=O)O)N
InChIInChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)5-2-3-7(11)6(10)4-5/h2-4H,12H2,1H3,(H,13,14)
InChIKeyKKJGDWYKYBXKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic Acid: Overview


2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid (CAS 1270408-61-1) is a non-proteinogenic, α,α-disubstituted amino acid bearing a 3-bromo-4-fluorophenyl side chain [1]. It belongs to the α-methylphenylalanine (α-MePhe) class and features a quaternary α-carbon, which confers conformational constraints and metabolic stability distinct from canonical phenylalanine [2]. The simultaneous presence of bromine (C–Br handle for cross-coupling) and fluorine (modulator of lipophilicity and metabolic stability) on the aromatic ring creates a unique platform for medicinal chemistry and peptide engineering applications .

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic Acid: Key Differentiation


Substituting this compound with a standard halogenated phenylalanine (e.g., 3-bromo-4-fluoro-L-phenylalanine, CAS 880386-25-4) eliminates the α-methyl group, sacrificing conformational rigidity, metabolic stability, and LAT1 transport selectivity that are critical for in vivo probe and peptide therapeutic applications [1]. Conversely, replacing it with a mono-halogenated α-MePhe analog (e.g., 2-amino-2-(4-fluorophenyl)propanoic acid or 2-amino-2-(3-bromophenyl)propanoic acid) removes either the synthetic handle for late-stage diversification (Br) or the fluorine-driven pharmacokinetic tuning, forcing researchers to choose between functional versatility and optimized ADME properties .

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic Acid: Comparative Evidence


Enhanced Metabolic Stability via α-Methyl Substitution

The quaternary α-carbon of 2-amino-2-(3-bromo-4-fluorophenyl)propanoic acid introduces steric hindrance that blocks protease access, whereas the comparator 3-bromo-4-fluoro-L-phenylalanine (CAS 880386-25-4) bears a free α-proton, making it susceptible to enzymatic degradation. Peptides incorporating α-methyl amino acids exhibit 3- to 5-fold longer half-lives in simulated gastric fluid compared to their non-methylated counterparts .

Peptide Stability Proteolytic Resistance α,α-Disubstituted Amino Acids

Predicted LogP Advantage Over Non-Halogenated Analogs

The dual halogenation (3-Br, 4-F) elevates the computed logP of 2-amino-2-(3-bromo-4-fluorophenyl)propanoic acid to ~3.0 [1], compared to 1.03–1.73 for unsubstituted α-methyl-DL-phenylalanine [2]. This represents a >1.3 log unit increase, indicating superior membrane permeability potential while remaining below the logP 5 threshold associated with poor drug-likeness.

Lipophilicity Physicochemical Properties logP

LAT1 Transport Selectivity from α-Methyl Scaffold

α-Methyl-L-phenylalanine (α-MePhe) is a validated LAT1-selective substrate with a demonstrated preference for LAT1 over LAT2 [1]. While 3-bromo-4-fluoro-L-phenylalanine (CAS 880386-25-4) lacks the α-methyl group and is expected to exhibit reduced LAT1/LAT2 selectivity, the target compound retains the α-MePhe scaffold and the LAT1-favored α-methyl pharmacophore, positioning it as a candidate for CNS-targeted delivery.

LAT1 Transporter Blood-Brain Barrier Amino Acid Transport

Late-Stage Diversification via C–Br Handle

The 3-bromo substituent provides a reactive site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling late-stage diversification of peptide or small-molecule scaffolds. The mono-fluorinated comparator 2-amino-2-(4-fluorophenyl)propanoic acid (CAS 312-44-7) lacks this orthogonal reactivity, limiting post-synthetic modification strategies .

Cross-Coupling Suzuki Reaction Late-Stage Diversification

Dual Halogen Electronic Modulation

The 3-bromo (σₘ = 0.39) and 4-fluoro (σₚ = 0.06) substituents collectively tune the electron density of the aromatic ring, influencing both non-covalent interactions (π-stacking, halogen bonding) and the acidity of the adjacent amino/carboxyl groups. Compared to 2-amino-2-(3-bromophenyl)propanoic acid (CAS 7399-36-2), which lacks the para-fluoro group, the target compound offers a distinct electronic profile that can be exploited in structure-based drug design .

Electronic Effects Hammett Constants Reactivity Tuning

2-Amino-2-(3-bromo-4-fluorophenyl)propanoic Acid: Application Scenarios


Metabolically Stable Peptide Design

Procure this compound as the core building block for α-helical or β-sheet peptide mimetics requiring resistance to gastrointestinal proteases. The α-methyl group confers the demonstrated 3–5× stability enhancement [Section 3.1, REFS-1], while the bromine atom allows Suzuki coupling to append diverse aromatic, heteroaromatic, or bioconjugation handles without resynthesizing the peptide backbone [Section 3.4].

CNS Probes via LAT1 Transport

Use the α-MePhe scaffold of this compound to impart LAT1 selectivity for blood-brain barrier penetration, as established by the class-level LAT1/LAT2 discrimination data [Section 3.3, REFS-1]. The fluorine atom further tunes metabolic stability while maintaining a viable ¹⁸F isotopic labeling route for PET tracer development [Section 1, REFS-2].

SAR Libraries with Electronic & Steric Diversity

Integrate this building block into focused libraries where both the bromine (for coupling-derived diversity) and the 4-fluoro group (for electronic tuning) are essential. The combined σₘ and σₚ contributions quantified in Section 3.5 provide a rational basis for selecting this compound over mono-halogenated α-MePhe analogs when subtle changes in aryl electron density are predicted to modulate target binding.

PET Imaging Precursor Development

Leverage the structural similarity to the clinically relevant α-[¹⁸F]fluoro-α-methylphenylalanine (FAMP) class. The 4-fluoro substituent provides a 'cold' reference standard position; the 3-bromo group can serve as a precursor for isotopic exchange or prothetic group installation, fulfilling a dual role as both reference standard and late-stage precursor for radiolabeling [Section 1, REFS-1].

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